molecular formula C7H6F3N3O2S B14045974 1-(2-Nitro-3-(trifluoromethylthio)phenyl)hydrazine

1-(2-Nitro-3-(trifluoromethylthio)phenyl)hydrazine

Cat. No.: B14045974
M. Wt: 253.20 g/mol
InChI Key: PUDJTMXEABEMAW-UHFFFAOYSA-N
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Description

1-(2-Nitro-3-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C7H6F3N3O2S and a molecular weight of 253.2 g/mol . This compound is characterized by the presence of a nitro group, a trifluoromethylthio group, and a hydrazine moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(2-Nitro-3-(trifluoromethylthio)phenyl)hydrazine involves several steps. One common method includes the reaction of 2-nitro-3-(trifluoromethylthio)aniline with hydrazine hydrate under controlled conditions . The reaction typically takes place in a solvent such as ethanol or methanol, and the temperature is maintained between 0-78°C for 1-16 hours to achieve high yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-(2-Nitro-3-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and electrophilic reagents such as triflic acid . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Nitro-3-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Nitro-3-(trifluoromethylthio)phenyl)hydrazine involves its interaction with various molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive nitrogen species that can interact with cellular components. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

1-(2-Nitro-3-(trifluoromethylthio)phenyl)hydrazine can be compared with other similar compounds such as:

The presence of both the nitro and trifluoromethylthio groups in this compound makes it unique and valuable for specific research applications.

Properties

Molecular Formula

C7H6F3N3O2S

Molecular Weight

253.20 g/mol

IUPAC Name

[2-nitro-3-(trifluoromethylsulfanyl)phenyl]hydrazine

InChI

InChI=1S/C7H6F3N3O2S/c8-7(9,10)16-5-3-1-2-4(12-11)6(5)13(14)15/h1-3,12H,11H2

InChI Key

PUDJTMXEABEMAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)SC(F)(F)F)[N+](=O)[O-])NN

Origin of Product

United States

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